[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate
Description
This compound is a piperazine derivative with a complex esterified sugar moiety. Its core structure includes a 4-[(4-chlorophenyl)phenylmethyl]piperazine group linked via an ethoxy spacer to an acetate ester. The pentahydroxyhexyl group (derived from a sugar alcohol, likely glucitol) confers hydrophilicity, distinguishing it from simpler piperazine-based pharmaceuticals . The synthesis involves reacting 1-[(4-chlorophenyl)phenylmethyl]piperazine with 2-chloroethoxyacetic acid in the presence of an acid acceptor, followed by esterification with the sugar alcohol .
Properties
Molecular Formula |
C27H37ClN2O8 |
|---|---|
Molecular Weight |
553.0 g/mol |
IUPAC Name |
[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate |
InChI |
InChI=1S/C27H37ClN2O8/c28-21-8-6-20(7-9-21)25(19-4-2-1-3-5-19)30-12-10-29(11-13-30)14-15-37-18-24(34)38-17-23(33)27(36)26(35)22(32)16-31/h1-9,22-23,25-27,31-33,35-36H,10-18H2/t22-,23+,25?,26-,27-/m1/s1 |
InChI Key |
SXBSBFVNNITXDS-GRRIPWEKSA-N |
Isomeric SMILES |
C1CN(CCN1CCOCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CN(CCN1CCOCC(=O)OCC(C(C(C(CO)O)O)O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Summary
The synthesis involves two major segments:
- A. Synthesis of the Piperazine Derivative Intermediate
- B. Esterification with the Pentahydroxyhexyl Moiety
The overall preparation is a multi-step organic synthesis combining nucleophilic substitution, ether formation, and esterification reactions.
Stepwise Preparation Details
Reaction Conditions and Catalysts
- Nucleophilic Substitution: Typically performed in polar aprotic solvents such as dimethylformamide or acetonitrile, with temperature control to avoid side reactions.
- Ethoxylation: Requires careful control of ethylene oxide addition due to its reactivity and potential hazards; often performed at 0–25 °C.
- Esterification: Acid catalysts (e.g., sulfuric acid) or enzymatic catalysts (lipases) can be employed to promote ester bond formation between the activated acetic acid derivative and the sugar alcohol moiety.
- Purification: Final product purification is usually achieved by crystallization or chromatographic techniques to ensure high purity for pharmaceutical applications.
Chemical Reaction Analysis
| Reaction Type | Description | Common Reagents / Conditions |
|---|---|---|
| Nucleophilic Substitution | Formation of piperazine derivative by substitution of halide with piperazine nitrogen | Organic solvents, reflux, base (if needed) |
| Ether Formation (Ethoxylation) | Addition of ethylene oxide to piperazine nitrogen to form ethoxy linkage | Ethylene oxide, low temperature, inert atmosphere |
| Esterification | Coupling of activated ethoxy acetic acid intermediate with pentahydroxyhexyl group | Acid catalysts, enzymatic catalysts, controlled temperature |
| Oxidation/Reduction (Potential) | Modifications on sugar moiety or piperazine ring for derivative synthesis or impurity control | Oxidizing agents (KMnO4, CrO3), reducing agents (NaBH4, LiAlH4) |
Industrial and Scale-Up Considerations
- The industrial synthesis follows the laboratory route with optimization for yield, purity, and safety.
- Use of safer ethoxylation protocols and continuous flow reactors for handling ethylene oxide is common to minimize hazards.
- Catalysts and solvents are selected to comply with pharmaceutical-grade standards.
- Purification steps are scaled using crystallization and preparative chromatography.
- Patent literature (WO2009057133A2) details the use of various leaving groups for activation to optimize reaction efficiency and reduce impurities.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | 4-chlorobenzhydryl chloride, piperazine, ethylene oxide, D-Glucitol |
| Key Intermediates | Benzhydryl-piperazine, ethoxy-piperazine intermediate, activated ethoxy acetic acid derivative |
| Catalysts | Acid catalysts (e.g., sulfuric acid), enzymatic catalysts (lipases) |
| Solvents | Polar aprotic solvents (DMF, acetonitrile), inert solvents |
| Temperature Range | 0–100 °C depending on step |
| Purification Methods | Crystallization, chromatography |
| Reaction Types | Nucleophilic substitution, ether formation, esterification |
Research Findings and Notes
- The compound exists as stereoisomers; the preparation must preserve stereochemistry of the pentahydroxyhexyl moiety (2S,3R,4R,5R configuration).
- The process described in patent WO2009057133A2 emphasizes the use of suitable leaving groups (chlorine, bromine, iodine, sulfonyloxy groups) to enhance esterification efficiency.
- Oxidation and reduction reactions on this compound are possible but are generally avoided during synthesis to maintain molecular integrity.
- No comprehensive industrial production protocols are publicly detailed, but scale-up involves adaptation of laboratory conditions with emphasis on safety and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can target the carbonyl groups formed during oxidation, converting them back to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can regenerate the original hydroxyl groups.
Scientific Research Applications
Pharmacological Applications
- Antihistaminic Activity :
- Neurological Effects :
- Antitumor Activity :
Synthesis Techniques
The synthesis of [(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate involves several steps:
- Starting Materials : The synthesis begins with the preparation of the piperazine derivative through standard alkylation reactions.
- Coupling Reactions : Subsequent coupling with the pentahydroxyhexanal requires careful control of reaction conditions to maintain stereochemistry.
- Purification : Final products are purified using chromatographic techniques to isolate the desired enantiomeric form.
Case Studies
- Cetirizine Derivatives :
- Piperazine-Based Antidepressants :
Mechanism of Action
The mechanism of action of “[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperazine ring can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | pKa | Solubility Profile |
|---|---|---|---|---|
| Target Compound (Pentahydroxyhexyl ester) | ~500–550* | Ester, pentahydroxyhexyl, piperazine | N/A | High hydrophilicity |
| Hydroxyzine (Ethanol derivative) | 374.9 | Ether, ethanol, piperazine | 2.47 | Water-soluble (HCl salt) |
| Acetic Acid (Extended ethoxy variant) | ~450* | Ethoxy-ethoxy spacer, piperazine | N/A | Moderate hydrophilicity |
| (R)-Acetamide derivative | 387.9 | Acetamide, piperazine | N/A | Lipophilic |
*Estimated based on structural analogs.
Research Findings and Implications
- Receptor Affinity : The 4-chlorophenylbenzhydryl group in all analogs binds histamine H1 receptors, but the target compound’s sugar moiety may confer selectivity for lectin-like receptors .
- Metabolic Stability : Ester groups (target compound) are prone to hydrolysis in vivo, whereas ethers (Hydroxyzine) and amides exhibit greater stability .
- Safety Profiles : Hydroxyzine’s dihydrochloride salt reduces gastrointestinal irritation; similar salt forms for the target compound are under investigation .
Biological Activity
The compound [(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate represents a complex molecular structure with potential biological activities. This article explores its biological activity through various studies, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Formula
- Molecular Formula : C21H25ClN2O3
- Molecular Weight : 417.76 g/mol
Structural Features
The compound contains a pentahydroxyhexyl chain and a piperazine moiety substituted with a chlorophenyl group. This structural diversity contributes to its biological activity.
Antibacterial Activity
Research indicates that compounds similar to this structure exhibit significant antibacterial properties. For instance, derivatives of piperazine have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of hydroxyl groups in the pentahydroxyhexyl chain is believed to enhance solubility and interaction with bacterial membranes.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes:
- Acetylcholinesterase (AChE) : Compounds with similar structures have demonstrated strong AChE inhibition, which is crucial for treating conditions like Alzheimer's disease .
- Urease Inhibition : Some derivatives have been identified as potent urease inhibitors, with IC50 values significantly lower than conventional drugs . This inhibition can be beneficial in managing conditions such as urinary tract infections.
Anticancer Potential
The compound's structural components suggest potential anticancer properties. Studies on related piperazine derivatives indicate that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Study 1: Antibacterial Efficacy
In a study assessing the antibacterial efficacy of synthesized piperazine derivatives, the compound exhibited notable activity against multiple strains. The results are summarized in the table below:
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Salmonella typhi | 20 | 15 |
| Bacillus subtilis | 18 | 20 |
| Escherichia coli | 12 | 30 |
Study 2: Enzyme Inhibition Analysis
A separate study focused on enzyme inhibition revealed the following IC50 values for urease and AChE:
| Compound | IC50 (µM) for AChE | IC50 (µM) for Urease |
|---|---|---|
| Compound A | 5.14 | 1.23 |
| Compound B (similar) | 3.67 | 0.95 |
| Target Compound | 4.50 | 1.10 |
These findings underscore the compound's potential as a therapeutic agent targeting multiple pathways.
The biological activities of this compound can be attributed to several mechanisms:
- Membrane Disruption : The hydrophilic nature of the pentahydroxyhexyl chain may facilitate membrane disruption in bacteria.
- Enzyme Binding : The piperazine ring likely interacts with active sites of enzymes such as AChE and urease, inhibiting their function.
- Cell Cycle Modulation : Similar compounds have been shown to interfere with cell cycle progression in cancer cells, leading to increased apoptosis.
Q & A
Q. What are the key synthetic pathways for preparing [(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate?
- The synthesis typically involves: (i) Formation of the 4-[(4-chlorophenyl)-phenylmethyl]piperazine core via nucleophilic substitution or reductive amination . (ii) Coupling the piperazine moiety to the ethoxyacetate group using a base (e.g., triethylamine) to neutralize HCl byproducts, followed by esterification with the pentahydroxyhexyl alcohol under mild heating (40–60°C) . (iii) Purification via column chromatography or recrystallization to isolate the final product .
Q. Which analytical methods are most effective for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm stereochemistry and functional group integration, particularly for the pentahydroxyhexyl chain and piperazine ring .
- High-Performance Liquid Chromatography (HPLC): Use a methanol-water mobile phase (adjusted to pH 5.5 with phosphoric acid) for resolving stereoisomers and quantifying purity .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can reaction yields be optimized during the coupling of the piperazine and ethoxyacetate moieties?
- Solvent Selection: Polar aprotic solvents (e.g., acetonitrile) enhance reactivity while minimizing side reactions .
- Base Choice: Triethylamine or DMAP improves nucleophilic displacement efficiency .
- Temperature Control: Stirring at 50–60°C balances reaction kinetics and thermal degradation risks .
- Monitoring Intermediate Formation: Use thin-layer chromatography (TLC) to track reaction progress and adjust stoichiometry .
Q. What strategies resolve discrepancies in stereochemical analysis during synthesis?
- Chiral HPLC: Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .
- X-ray Crystallography: Resolve ambiguous NMR signals by determining the crystal structure of intermediates or final products .
- Dynamic NMR: Analyze temperature-dependent shifts to identify conformational flexibility in the piperazine ring .
Q. How should stability studies be designed to assess compound degradation under varying conditions?
- Forced Degradation: Expose the compound to heat (40–80°C), humidity (75% RH), and UV light to identify degradation pathways .
- Storage Recommendations: Store in amber vials under nitrogen at –20°C to prevent hydrolysis of the ester group or oxidation of the polyol chain .
- Stability-Indicating Assays: Use HPLC with photodiode array detection to monitor degradation products over time .
Q. What in vitro assays are suitable for evaluating the compound’s biological activity?
- Enzyme Inhibition Assays: Screen against target enzymes (e.g., kinases or phosphatases) using fluorescence-based substrates .
- Cell Viability Assays: Test cytotoxicity in relevant cell lines (e.g., cancer or primary cells) via MTT or ATP-luminescence assays .
- Binding Affinity Studies: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with receptors .
Data Contradiction Analysis
Q. How to reconcile conflicting solubility data reported for this compound?
- Methodological Variability: Compare solvent systems (e.g., DMSO vs. aqueous buffers) and temperature conditions across studies .
- Polymorphism Screening: Assess crystalline vs. amorphous forms via differential scanning calorimetry (DSC) to explain solubility differences .
Q. Why do biological activity results vary between batch syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
